![molecular formula C9H15ClN4O2 B12312878 rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis is a chemical compound with the molecular formula C9H14N4O2·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis typically involves the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the aminocyclohexyl group: This step involves the reaction of the triazole intermediate with a suitable aminocyclohexyl derivative under controlled conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the aminocyclohexyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid
- rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
- rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid methanol dihydrochloride
Uniqueness
The uniqueness of rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis lies in its specific stereochemistry and the presence of both the triazole ring and the aminocyclohexyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H15ClN4O2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
1-(2-aminocyclohexyl)triazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H14N4O2.ClH/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13;/h5-6,8H,1-4,10H2,(H,14,15);1H |
Clé InChI |
JUNMWFUSQXPAKG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N)N2C=C(N=N2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


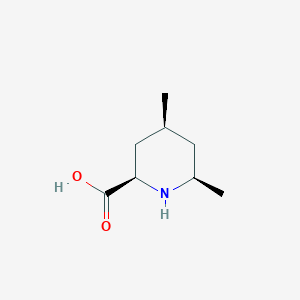
![{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B12312806.png)
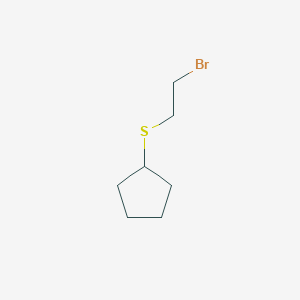
![N-[2-(N-Boc-N-n-propylamino)ethyl]phthalimide](/img/structure/B12312814.png)
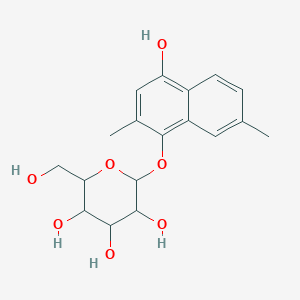
![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)
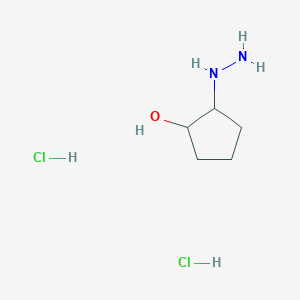


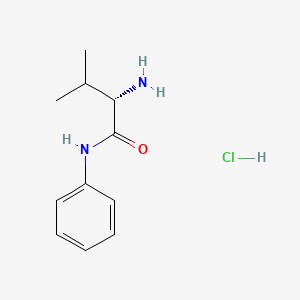
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


